molecular formula C19H21NOS B3011734 (S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane CAS No. 1556097-50-7

(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane

Cat. No. B3011734
CAS RN: 1556097-50-7
M. Wt: 311.44
InChI Key: LLLLZGBLYJZRDG-SFHVURJKSA-N
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Description

The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .


Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms in the molecule and the bonds between them. This can be done using various spectroscopic techniques .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like boiling point, melting point, solubility, density, reactivity, and stability .

Scientific Research Applications

Multifunctional Modules for Drug Discovery

(S)-5,6-Dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane is involved in the synthesis of new classes of thia/oxa-azaspiro[3.4]octanes. These compounds are designed as multifunctional, structurally diverse modules for drug discovery, demonstrating potential for a wide range of pharmaceutical applications. Enantioselective approaches to these spirocycles have also been developed, showcasing their versatility in drug synthesis (Li, Rogers-Evans, & Carreira, 2013).

Synthesis of Diazadispirodecanes and Triazadispirododecanes

The compound plays a role in the aziridination of various substrates, leading to the formation of diazadispirodecanes and triazadispirododecanes. These processes involve single stereoisomers, highlighting the compound's importance in stereoselective synthesis, a critical aspect in pharmaceutical chemistry (Albar, Fawcett, & Russell, 1997).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve understanding how the compound interacts with biological systems or processes .

Safety and Hazards

Safety and hazard analysis involves identifying any risks associated with handling or exposure to the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

Future directions could involve potential applications, further studies needed, or improvements that could be made in the synthesis or use of the compound .

properties

IUPAC Name

(7S)-7,8-dibenzyl-2-oxa-5-thia-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-3-7-16(8-4-1)11-18-13-22-19(14-21-15-19)20(18)12-17-9-5-2-6-10-17/h1-10,18H,11-15H2/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLLZGBLYJZRDG-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2(S1)COC2)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C2(S1)COC2)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane

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